Cas no 2044713-56-4 (2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one)
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-chloro-1-(5-isothiazolyl)-
- 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one
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- MDL: MFCD30476077
- Inchi: 1S/C5H4ClNOS/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2
- InChI Key: PBCOCFDXZGIIJY-UHFFFAOYSA-N
- SMILES: C(=O)(C1SN=CC=1)CCl
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466168-250mg |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95%+ | 250mg |
$504 | 2023-03-24 | |
| Chemenu | CM466168-500mg |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95%+ | 500mg |
$778 | 2023-03-24 | |
| Chemenu | CM466168-1g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95%+ | 1g |
$989 | 2023-03-24 | |
| Enamine | EN300-261783-1g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 93% | 1g |
$900.0 | 2023-09-14 | |
| Enamine | EN300-261783-5g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 93% | 5g |
$2608.0 | 2023-09-14 | |
| Enamine | EN300-261783-10g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 93% | 10g |
$3868.0 | 2023-09-14 | |
| Enamine | EN300-261783-0.05g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95% | 0.05g |
$209.0 | 2024-06-18 | |
| Enamine | EN300-261783-0.1g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95% | 0.1g |
$312.0 | 2024-06-18 | |
| Enamine | EN300-261783-0.25g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95% | 0.25g |
$444.0 | 2024-06-18 | |
| Enamine | EN300-261783-0.5g |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one |
2044713-56-4 | 95% | 0.5g |
$702.0 | 2024-06-18 |
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one Related Literature
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
Additional information on 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one
Introduction to 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one (CAS No. 2044713-56-4)
2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2044713-56-4, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic ketone features a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and synthetic organic chemistry. The compound's molecular structure comprises a chlorinated ketone group attached to a thiazole ring, which is a well-known pharmacophore in drug design due to its biological activity and stability.
The thiazole core in 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one is particularly noteworthy, as thiazole derivatives have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The presence of the chloro substituent on the ketone further enhances the compound's reactivity, making it a valuable intermediate in the synthesis of more complex molecules. This combination of structural features positions 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one as a promising candidate for further exploration in drug discovery and material science.
In recent years, there has been a growing interest in developing novel therapeutic agents with mechanisms of action that differ from traditional small molecules. The thiazole scaffold, due to its versatility and biological relevance, has been incorporated into numerous drug candidates targeting various diseases. For instance, studies have demonstrated the efficacy of thiazole derivatives in inhibiting enzymes involved in cancer progression and inflammatory responses. The compound 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one represents an advanced derivative that could potentially offer improved pharmacokinetic properties and enhanced binding affinity to biological targets.
The synthesis of 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The chlorination step is particularly critical, as it introduces the reactive site necessary for further functionalization. Researchers have explored various methodologies for chlorinating ketones, including electrophilic aromatic substitution and metal-catalyzed reactions. The choice of solvent and catalyst can significantly influence the reaction outcome, making process optimization a key consideration in industrial-scale production.
One of the most compelling aspects of 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one is its potential as a building block for more complex molecules. In medicinal chemistry, such intermediates are often used to construct libraries of compounds for high-throughput screening (HTS). This approach allows researchers to rapidly identify molecules with desirable biological activity. The structural motif of thiazole combined with the chloro-ketone functionality provides multiple sites for further derivatization, enabling the creation of diverse chemical entities with tailored properties.
Recent advancements in computational chemistry have further accelerated the discovery process by allowing researchers to predict the behavior of molecules before they are synthesized. Molecular modeling techniques can be employed to assess the binding affinity of 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one to target proteins and enzymes. These predictions can guide experimental design and help prioritize which compounds are most likely to yield successful outcomes. Such integrative strategies highlight the importance of interdisciplinary collaboration between experimentalists and computational scientists.
The pharmaceutical industry has long recognized the value of heterocyclic compounds in drug development. Thiazoles are among the most frequently occurring heterocycles in approved drugs due to their broad spectrum of biological activities. For example, thiazole derivatives have been used in antihypertensive medications, antiviral agents, and antibiotics. The compound 2-chloro-1-(1,2-thiazol-5-yl)ethan-1-one inherits these favorable characteristics while offering additional opportunities for structural modification.
In conclusion, 2-chloro-1-(1,2-thiazol-5-y l)ethan - 1 - one (CAS No . 20447 13 - 56 - 4) represents a fascinating molecule with significant potential in pharmaceutical research . Its unique structural features , combined with its reactivity , make it an attractive candidate for further investigation . As our understanding of biological systems continues to evolve , compounds like this one will play an increasingly important role in developing novel therapeutics . The ongoing exploration of its synthetic pathways and biological activities promises to yield valuable insights into disease mechanisms and treatment strategies.
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